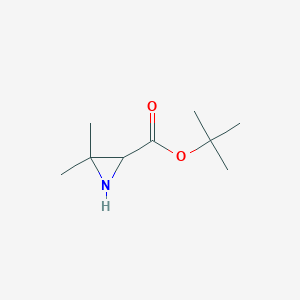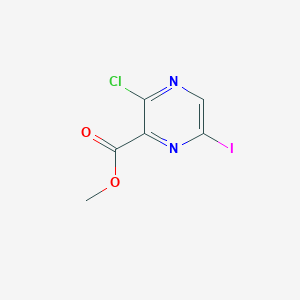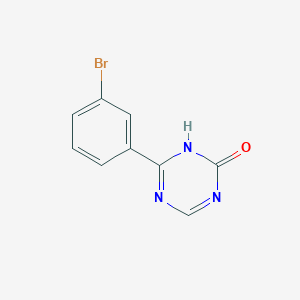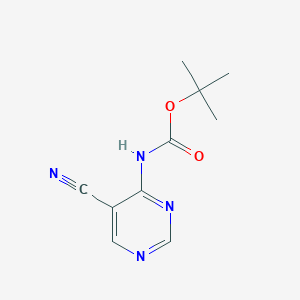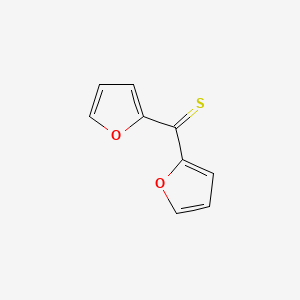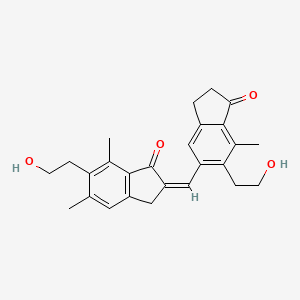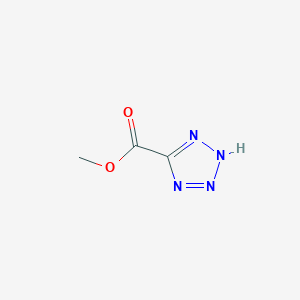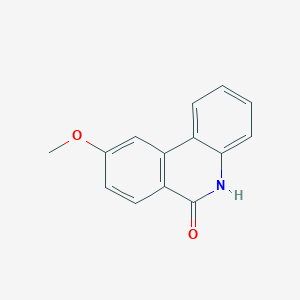
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2O It features a bromine atom attached to a pyridine ring, which is substituted with a methoxy group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of 2-methoxypyridine: : The synthesis begins with the bromination of 2-methoxypyridine to introduce the bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
-
Nitrile Introduction: : The next step involves the introduction of the acetonitrile group. This can be done through a nucleophilic substitution reaction where the brominated pyridine is treated with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group. Reduction reactions can also occur, especially at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-(6-substituted-2-methoxypyridin-3-yl)acetonitrile derivatives.
Oxidation: Conversion to 2-(6-bromo-2-hydroxypyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(6-bromo-2-methoxypyridin-3-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoro-2-methoxypyridin-3-yl)acetonitrile: Contains a fluorine atom, offering different reactivity and biological activity.
2-(6-Iodo-2-methoxypyridin-3-yl)acetonitrile: Iodine substitution provides unique properties for radiolabeling in medical imaging.
Uniqueness
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. Bromine’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
2-(6-bromo-2-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(4-5-10)2-3-7(9)11-8/h2-3H,4H2,1H3 |
InChI-Schlüssel |
YGSVCJLCNGBENM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)Br)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



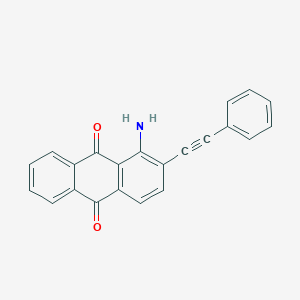
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
